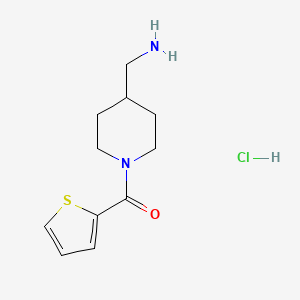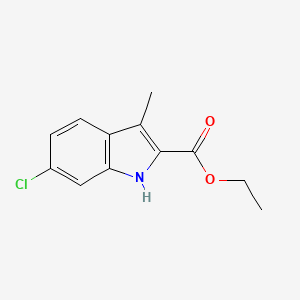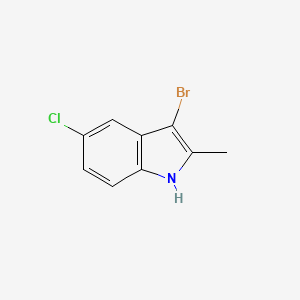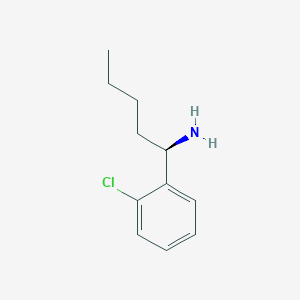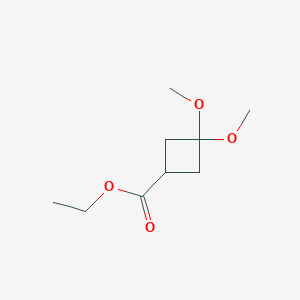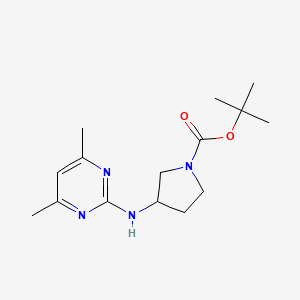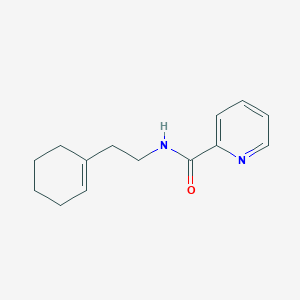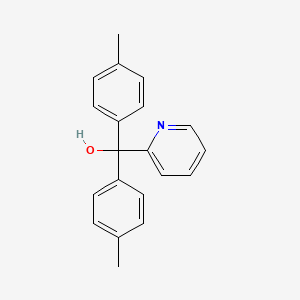
(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol is a synthetic organic compound that features a unique combination of a bromothiophene ring, a sulfonyl group, and an azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol typically involves multiple steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Sulfonylation: The 5-bromothiophene is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Azetidine Formation: The sulfonylated bromothiophene is reacted with an azetidine derivative under suitable conditions to form the azetidine ring.
Methanol Addition: Finally, the azetidine compound is treated with methanol under acidic or basic conditions to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Sulfides.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of sulfonyl and azetidine groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structural features may contribute to the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mécanisme D'action
The mechanism of action of (1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol
- (1-((5-Fluorothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol
- (1-((5-Methylthiophen-2-yl)sulfonyl)azetidin-3-yl)methanol
Uniqueness
(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol is unique due to the presence of the bromine atom, which can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. The combination of the bromothiophene ring, sulfonyl group, and azetidine ring provides a versatile scaffold for the development of new compounds with diverse applications.
Propriétés
Formule moléculaire |
C8H10BrNO3S2 |
|---|---|
Poids moléculaire |
312.2 g/mol |
Nom IUPAC |
[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]methanol |
InChI |
InChI=1S/C8H10BrNO3S2/c9-7-1-2-8(14-7)15(12,13)10-3-6(4-10)5-11/h1-2,6,11H,3-5H2 |
Clé InChI |
WQOFITCBQIBMFQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)ethan-1-one](/img/structure/B13974265.png)
